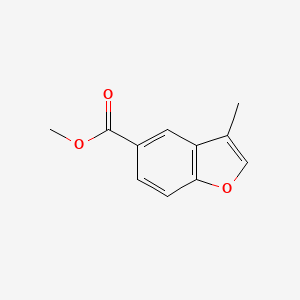
1-ethyl-1,3-diazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-ethyl-1,3-diazinane-2-thione can be achieved through several methods. One common approach involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde under acidic conditions . Another method includes the reaction of ethylamine with thiourea, followed by cyclization with formaldehyde . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
1-ethyl-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or alkoxides for substitution . The major products formed from these reactions are sulfoxides, sulfones, thiols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-ethyl-1,3-diazinane-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential antibacterial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial infections and inflammatory diseases.
Industry: It is utilized in various manufacturing processes to improve product quality and efficiency, particularly in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1,3-diazinane-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting bacterial enzymes and modulating inflammatory pathways . The compound’s sulfur atom plays a crucial role in its biological activity, allowing it to form strong interactions with target proteins .
Comparación Con Compuestos Similares
1-ethyl-1,3-diazinane-2-thione can be compared with other similar compounds, such as:
1,2-diazinane: Another isomer of diazinane with nitrogen atoms at different positions.
1,4-diazinane:
1,3-thiazinane: A similar compound with a sulfur atom in the ring structure.
The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
29228-87-3 |
|---|---|
Fórmula molecular |
C6H12N2S |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
1-ethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |
Clave InChI |
OFNRWPJPKLGOSN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCNC1=S |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



